![molecular formula C16H14Cl2O2 B1327477 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-01-1](/img/structure/B1327477.png)
2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone
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Description
2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (DCMPP) is a substituted phenyl propiophenone that is used in various laboratory experiments. It is a versatile and effective reagent, and has been used in a variety of applications, including the synthesis of a variety of organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of various compounds.
Scientific Research Applications
Synthesis and Semisynthesis
- Microwave- and Ultrasound-Assisted Semisynthesis : A study by Joshi, Sharma, & Sinha (2005) explored the rapid semisynthesis of natural methoxylated propiophenones, which could include derivatives similar to 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. They used phenylpropenes with a catalytic amount of palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation.
Antimicrobial Applications
- Antimicrobial Agent Synthesis : Benneche et al. (2011) detailed the synthesis of thiophenones, including derivatives similar to 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, showing significant capacity to reduce biofilm formation by the marine bacterium V. harveyi. This suggests potential antimicrobial applications of such compounds (Benneche et al., 2011).
Photocatalysis and Photochemistry
- Novel Photosynthesis : Yousif & Fadhil (2020) reported on the photocatalytic synthesis of dichloro-methoxyphenyl compounds, which implies potential applications of 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone in photocatalytic processes (Yousif & Fadhil, 2020).
Chemical Reactions and Derivatives
- Chlorination and Derivative Formation : Research on the chlorination of ketones, including compounds similar to 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, has been documented, focusing on the formation of various derivatives. This study by Cossar, Lu, & Received January (1991) highlights the versatile chemical reactivity of such compounds (Cossar et al., 1991).
Polymer Chemistry
- Copolymer Synthesis : Kharas et al. (2016) investigated the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, potentially including derivatives of 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. This research could indicate the compound's relevance in polymer chemistry (Kharas et al., 2016).
Corrosion Inhibition
- Corrosion Inhibitor in Acid Medium : Fouda, Nawar, Ismail, Zaher, & Abousalem (2020) explored the use of methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid, which may include analogs of 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (Fouda et al., 2020).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVXGGOVMSJMHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644198 |
Source
|
Record name | 1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898774-01-1 |
Source
|
Record name | 1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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